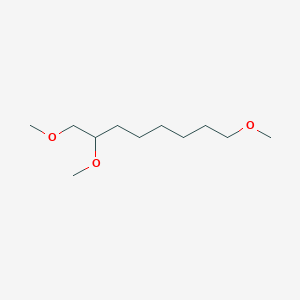

1,2,8-Trimethoxyoctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62635-58-9 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,2,8-trimethoxyoctane |

InChI |

InChI=1S/C11H24O3/c1-12-9-7-5-4-6-8-11(14-3)10-13-2/h11H,4-10H2,1-3H3 |

InChI Key |

OYOMTGBIJUHCSV-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCC(COC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1,2,8 Trimethoxyoctane

Retrosynthetic Analysis of 1,2,8-Trimethoxyoctane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. solubilityofthings.comnumberanalytics.comslideshare.net This process helps in identifying potential synthetic pathways. solubilityofthings.comscitepress.orgdeanfrancispress.com

Strategic Disconnections and Key Precursors Identification

The structure of this compound features three methoxy (B1213986) groups at positions 1, 2, and 8. The key functionalities to consider for disconnection are the ether linkages and the carbon-carbon bonds of the octane (B31449) backbone.

Disconnection of C-O Bonds:

A primary retrosynthetic approach involves the disconnection of the three C-O ether bonds. This leads to a triol precursor, octane-1,2,8-triol (B1592457), and three equivalents of a methylating agent. The octane-1,2,8-triol itself can be derived from a variety of starting materials, such as an olefin containing a terminal double bond and a suitably protected diol.

Disconnection of C-C Bonds:

Alternatively, disconnections of the carbon skeleton can be envisioned. A strategic C-C bond cleavage between C2 and C3 would lead to a two-carbon synthon and a six-carbon synthon. For instance, a Grignard reagent derived from 1,6-dimethoxyhexane (B77691) could react with a protected 2-methoxyacetaldehyde. Another possibility is the disconnection between C7 and C8, which would suggest a reaction between a seven-carbon electrophile and a methoxymethyl nucleophile.

A table of potential key precursors identified through retrosynthetic analysis is provided below.

| Precursor Name | Chemical Structure | Corresponding Disconnection |

| Octane-1,2,8-triol | HO-(CH₂)₆-CH(OH)-CH₂OH | C-O bonds at C1, C2, C8 |

| 1,6-Dimethoxyhexane | CH₃O-(CH₂)₆-OCH₃ | C2-C3 bond |

| 2-Methoxyacetaldehyde | CH₃OCH₂CHO | C2-C3 bond |

| 8-Bromooct-1-ene | Br-(CH₂)₆-CH=CH₂ | C-O bonds and C-C backbone construction |

| 1,2-Octanediol | HOCH₂CH(OH)(CH₂)₅CH₃ | C8-O bond |

Stereochemical Control in Potential Synthetic Pathways

The C2 position of this compound is a stereocenter. Therefore, any viable synthetic route must address the control of its stereochemistry. technion.ac.il

One of the most reliable methods to establish stereocenters is to start from a chiral precursor. For example, the synthesis could begin with a commercially available chiral epoxide, such as (R)- or (S)-styrene oxide, which can be opened regioselectively to install the C1 and C2 oxygen functionalities with defined stereochemistry.

Another approach involves the use of stereoselective reactions. numberanalytics.com For instance, a Sharpless asymmetric dihydroxylation of a terminal alkene like oct-1-ene would yield a chiral diol at the C1 and C2 positions. Subsequent methylation would preserve the stereochemistry. The use of chiral auxiliaries attached to a precursor molecule can also direct the stereochemical outcome of a reaction. wikipedia.org For example, an Evans' oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation reaction to build the carbon chain. wikipedia.org

Advanced Synthetic Approaches to Ethers and Acetals Applicable to this compound Synthesis

The formation of the ether and acetal-like functionalities in this compound requires robust and selective synthetic methods. kanazawa-u.ac.jpscribd.com

Alkylation Reactions in Polymethoxyoctane Synthesis

The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for forming ethers. libretexts.org In the context of this compound, the triol precursor (octane-1,2,8-triol) could be sequentially or fully deprotonated and then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663). To achieve selective methylation, protecting groups might be necessary to differentiate the reactivity of the three hydroxyl groups. google.com

Modern variations of alkylation reactions offer milder conditions and improved selectivity. For instance, the use of silver oxide (Ag₂O) with methyl iodide can promote methylation under neutral conditions. Another approach is the use of diazomethane (B1218177) with a Lewis acid catalyst, although the toxicity and explosive nature of diazomethane require careful handling.

The Friedel-Crafts alkylation, while typically used for aromatic compounds, highlights the generation of carbocations as reactive intermediates for forming C-C bonds, a principle that can be adapted for ether synthesis under acidic conditions. mt.comlibretexts.org

Selective Functional Group Transformations for Terminal and Internal Methoxy Groups

Differentiating the terminal methoxy group at C8 from the internal methoxy groups at C1 and C2 is a significant challenge. One strategy involves the use of protecting groups. fiveable.me For example, the primary hydroxyl group at C8 of a diol precursor could be selectively protected with a bulky protecting group (e.g., a silyl (B83357) ether), allowing for the modification of the C1 and C2 hydroxyls first. Subsequent deprotection and methylation would then install the C8 methoxy group.

Alternatively, reaction conditions can be tuned to favor the reaction at the more sterically accessible terminal position. For instance, using a bulky base for deprotonation might favor the formation of the alkoxide at the less hindered primary hydroxyl group. Radical-based methods have also emerged for the selective cleavage and formation of methoxy groups. researchgate.net

Multi-Component Reactions for Carbon Skeleton Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient way to assemble complex molecules. organic-chemistry.orgwikipedia.orgdovepress.com For the synthesis of this compound, an MCR could potentially construct the carbon backbone and introduce some of the oxygen functionalities in a single step.

For example, a three-component reaction involving an organolithium reagent, an electrophile, and a trapping agent could be designed. While specific MCRs for this compound are not documented, the principles of MCRs, such as the Ugi or Passerini reactions, demonstrate the potential for rapid assembly of functionalized molecules. wikipedia.org An electrochemical MCR could also be explored for the C-H functionalization of an octane derivative. rsc.org

Catalytic Systems in the Synthesis of this compound and its Analogs

Catalysis is fundamental to the efficient synthesis of complex molecules like this compound. Both homogeneous and heterogeneous catalytic systems offer distinct advantages for key transformations, such as the formation of ether linkages (C-O-C) and the selective activation of C-H bonds in the parent alkane.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in etherification reactions due to their high activity and selectivity under mild conditions. The synthesis of polyethers can be achieved through methods like the reductive etherification of esters or the polycondensation of diols. nih.gov

For instance, ruthenium-based catalysts, particularly those combined with a tridenate phosphine (B1218219) ligand like Triphos, have demonstrated significant efficacy. nih.gov These complexes, often used in conjunction with a Lewis acid co-catalyst, can facilitate a tandem reaction sequence involving hydrogenation followed by acid-catalyzed etherification. nih.govresearchgate.net This approach could be envisioned for synthesizing a precursor diol from a functionalized octane derivative, which is then etherified.

The choice of Lewis acid can influence the selectivity of the reaction. nih.gov A study on the hydrogenation of polyesters to polyether polyols found that various metal triflates could be used, with their effectiveness correlating to their charge densities. researchgate.net This highlights the tunability of homogeneous systems to achieve desired product outcomes.

Table 1: Homogeneous Catalytic Systems for Etherification This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Co-Catalyst/Acid | Application | Key Advantages | Source(s) |

|---|---|---|---|---|

| Ruthenium-Triphos Complexes | Lewis Acids (e.g., Al(OTf)₃) | Reductive etherification of polyesters to polyethers | High activity, broad applicability, tandem reaction capability | nih.gov, researchgate.net |

| Rhodium or Iridium Bipyridine Complexes | Brønsted or Lewis Acids | Ester reduction and etherification | Tolerance to acidic conditions | nih.gov |

| Iron and Zinc Salts | - | Polyether depolymerization via esterification | Inexpensive, effective for C-O bond cleavage | rsc.org |

| Tertiary Amines | - | Sucrose etherification with epoxides in water | Low epoxide hydrolysis, operates in aqueous media | academie-sciences.fr |

Creating this compound from an octane starting material necessitates the selective functionalization of C-H bonds at specific positions. This remains a significant challenge due to the inert nature of alkanes. illinois.edu Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. rsc.orgindexcopernicus.com

Molecular sieves, such as aluminophosphates (AlPO), have been designed for the shape-selective oxidation of terminal C-H bonds in linear alkanes. illinois.edu By incorporating transition metals into the sieve's framework, it is possible to create catalysts that direct oxidation to specific sites on the alkane chain. illinois.edu

Another approach involves using metal nanoparticles supported on various materials. For example, palladium nanoparticles encapsulated in a metal-organic framework (MOF) have been used for the C-H arylation of indoles, demonstrating high site-selectivity. rsc.org Similarly, bimetallic Pd–Fe₃O₄ nanocrystals have been applied to the direct C-H arylation of other heterocyclic compounds. rsc.org While these examples focus on arylation, the underlying principle of activating specific C-H bonds can be adapted for oxygenation or halogenation, which are precursor steps to introducing a methoxy group. Ruthenium(III) exchanged zeolites and Ru-SiO₂ have also been explored for C-H functionalization. rsc.orgindexcopernicus.com

Table 2: Research Findings on Heterogeneous Catalysis for Alkane C-H Functionalization This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Support/Framework | Target Reaction | Selectivity | Source(s) |

|---|---|---|---|---|

| Transition Metal-Substituted Aluminophosphates | Molecular Sieve (AlPO) | Terminal oxidation of linear alkanes | High shape-selectivity for primary C-H bonds | illinois.edu |

| Palladium Nanoparticles | Metal-Organic Framework (MOF) | C2-selective C-H arylation of indoles | High site-selectivity | rsc.org |

| Pd-Fe₃O₄ Nanocrystals | - | C3-selective C-H arylation of imidazo[1,2-a]pyridine | High regioselectivity | rsc.org |

| Ruthenium (Ru-SiO₂) | Silica (SiO₂) | Remote C-H bromination of purine (B94841) bases | Selective for the meta-carbon | indexcopernicus.com |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A key application is in asymmetric synthesis, where chiral catalysts are used to produce a specific stereoisomer of the final product. mdpi.com This would be critical if a stereospecific variant of this compound were desired.

Chiral amines, such as proline and its derivatives, are classic organocatalysts capable of forming enamines with carbonyl compounds, enabling stereoselective alkylation or addition reactions. mdpi.comnih.gov For example, a chiral secondary amine catalyst has been used to synthesize α-diarylmethine-substituted aldehydes with excellent control over the two neighboring stereocenters. mdpi.com

Another powerful class of organocatalysts is chiral phosphoric acids (CPAs). acs.org These Brønsted acids can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a reactant. The steric properties of the catalyst are crucial; a catalyst that is neither too large nor too small can effectively differentiate between the transition states leading to major and minor products. acs.org While direct methoxy group introduction via organocatalysis is less common, these principles could be applied to the asymmetric installation of a hydroxyl or other functional group that is later converted to a methoxy ether, thereby setting the desired stereochemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com For the synthesis of this compound, applying these principles involves choosing environmentally benign solvents, maximizing reaction efficiency, and ensuring high atom economy.

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. sigmaaldrich.comrroij.com Etherification reactions have been successfully performed under solvent-free or minimally solvated conditions.

One established method is the Williamson ether synthesis, which can be conducted efficiently without a solvent by using a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). tandfonline.com This approach offers advantages such as rapid reaction times at low temperatures and high product purity. tandfonline.com Solvent-free etherification of glycerol (B35011) has also been extensively studied, using both acidic and basic catalysts. mdpi.com

Mechanochemistry, which uses mechanical force (e.g., high-speed ball-milling) to induce chemical reactions, is another promising solvent-free technique. nih.gov Esterification reactions, which share mechanistic similarities with etherification, have been achieved at room temperature via ball-milling, avoiding the need for bulk solvents and simplifying workup procedures. nih.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgtaylorandfrancis.com It is a core principle of green chemistry, prioritizing synthetic routes that maximize the incorporation of all reactant atoms into the final product. sigmaaldrich.comacs.org

Formula for Atom Economy:

Reaction types that are inherently atom-economical include addition and cycloaddition reactions, where all reactant atoms are incorporated into the product, resulting in 100% atom economy in principle. acs.orgnih.gov In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. polymerinnovationblog.com

Sustainable Reagent and Catalyst Development

The advancement of synthetic methodologies for fine chemicals like this compound is increasingly guided by the principles of green chemistry. This paradigm shift focuses on developing routes that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous substances. For a target molecule such as this compound, sustainable strategies would likely focus on the selective methylation of a suitable precursor, for instance, a bio-based polyol like Octane-1,2,8-triol, using eco-friendly reagents and recyclable catalysts. Key areas of development include the use of green methylating agents, biocatalytic systems, and heterogeneous or recyclable catalysts.

Green Methylating Reagents

A cornerstone of sustainable synthesis is the replacement of toxic and hazardous reagents with safer alternatives. In the context of producing this compound, this involves substituting traditional methylating agents like dimethyl sulfate and methyl halides, which are known for their high toxicity and corrosive nature.

Dimethyl Carbonate (DMC) has emerged as a leading green alternative for methylation reactions. researchgate.netup.pt Produced via clean, phosgene-free processes, DMC is a non-toxic, biodegradable compound that offers tunable reactivity. up.ptunive.it Depending on the reaction conditions, it can act as either a methylating or methoxycarbonylating agent. For methylation, temperatures are typically elevated (above 90°C), and the process can be catalyzed by mild bases, such as potassium carbonate or zeolites, which are safer and more environmentally friendly than the strong bases often required for traditional methods. up.ptscispace.com A significant advantage of using DMC is the formation of benign byproducts; the reaction with an alcohol (ROH) generates the desired ether (ROCH₃) and methanol (B129727), which can theoretically be recycled for DMC production, alongside carbon dioxide. up.pt This catalytic approach avoids the stoichiometric formation of inorganic salts that characterizes conventional methylation, thus preventing significant waste generation. up.pt

Table 1: Comparison of Methylating Agents for Sustainable Synthesis

| Feature | Dimethyl Sulfate (DMS) / Methyl Halides | Dimethyl Carbonate (DMC) |

|---|---|---|

| Toxicity | High (Carcinogenic, Mutagenic) | Low / Non-toxic |

| Byproducts | Stoichiometric inorganic salts | Methanol and CO₂ (recyclable) |

| Catalyst | Often requires strong, hazardous bases | Mild bases (e.g., K₂CO₃, Zeolites) |

| Atom Economy | Lower | Higher |

| Sustainability | Poor | Excellent (Green Reagent) |

Other greener reagents explored for O-methylation include trimethylphosphate, which can methylate polyols under solvent-free conditions when paired with a suitable Lewis or Brønsted acid catalyst. researchgate.netresearchgate.net

Biocatalytic Systems

Biocatalysis offers a powerful tool for sustainable synthesis, leveraging the high selectivity and efficiency of enzymes to perform complex transformations under mild conditions. researchgate.net The use of enzymes can circumvent the need for protecting groups, a key principle of green chemistry that reduces the number of synthetic steps and minimizes waste. wur.nl

For the synthesis of a molecule like this compound, biocatalysts could be employed in two main areas: the synthesis of the polyol precursor and, potentially, the final etherification step.

Precursor Synthesis : Whole-cell biocatalysts and isolated monooxygenase enzymes have been investigated for the selective oxidation of n-alkanes to produce α,ω-diols. wur.nlresearchgate.net For example, enzymes like AlkB monooxygenase from Pseudomonas putida can perform terminal oxidation of medium-chain alkanes. wur.nl This approach could provide a renewable route to octane-based diols or triols from alkane feedstocks under mild, aqueous conditions.

Etherification/Alkylation : While direct enzymatic etherification of polyols is less common, the high specificity of enzymes in related reactions demonstrates their potential. Lipases, such as Candida antarctica Lipase B (CALB), are widely used for the synthesis of polyesters from aliphatic diols, including long-chain diols like 1,8-octanediol (B150283) and 1,10-decanediol. rsc.orgmdpi.commdpi.com Studies show that CALB has a preference for long-chain diols, achieving high monomer conversion rates. mdpi.com This affinity for long aliphatic chains suggests that enzymes could be engineered or discovered to catalyze the selective methylation of a precursor like Octane-1,2,8-triol, offering a highly specific and sustainable pathway.

Table 2: Potential Biocatalytic Systems Relevant to this compound Synthesis

| Biocatalyst / System | Substrate Type | Transformation | Sustainable Advantage | Reference |

|---|---|---|---|---|

| AlkB Monooxygenase | Medium-chain n-alkanes | Terminal Oxidation | Synthesis of diol precursors from alkanes under mild conditions. | wur.nlresearchgate.net |

| Candida antarctica Lipase B (CALB) | Long-chain aliphatic diols (e.g., 1,8-octanediol) | Polycondensation (Esterification) | High activity and selectivity with long-chain diols; mild conditions. | rsc.orgmdpi.commdpi.com |

Heterogeneous and Recyclable Catalysts

The principle of catalysis is central to green chemistry, with a particular emphasis on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Zeolites and Metal Oxides : For the etherification of polyols, solid catalysts such as zeolites have shown promise. These materials can act as selective catalysts for the direct etherification of glycerol, a triol, suggesting their potential applicability to other polyols. mdpi.com Basic porous solids and metal oxides are also noted for their high selectivity and reusability in such reactions. mdpi.com For methylation using DMC, alkali-exchanged zeolites can serve as effective and recyclable solid base catalysts. scispace.com

Solid Acid Catalysts : In the methylation of aliphatic polyols using trimethylphosphate, solid perfluorinated sulfonic acid resins like Aquivion PW98 have been successfully used. researchgate.net These catalysts operate under solvent-free conditions and are recyclable, offering a green alternative to homogeneous acid catalysts.

Ionic Liquids (ILs) : Ionic liquids represent a unique class of materials that can act as both solvents and catalysts. Acidic ILs, such as those containing a Brønsted acid functionality, have been developed for esterification and etherification reactions. researchgate.nethep.com.cn Their negligible vapor pressure reduces air pollution, and their immiscibility with many organic products, such as ethers, can allow for simple separation and recycling of the catalyst. researchgate.net For instance, 1-(4-bromobutyl)-3-methylimidazolium bromide has been shown to catalyze the etherification of diols under mild, solvent-free conditions, with the product phase-separating for easy removal. researchgate.net

Table 3: Examples of Heterogeneous/Recyclable Catalysts for Alcohol Etherification or Methylation

| Catalyst Type | Example | Reaction Type | Key Sustainable Features | Reference |

|---|---|---|---|---|

| Zeolite | NaX, NaY | Glycerol Etherification | Heterogeneous, selective, reusable. | mdpi.com |

| Solid Acid Resin | Aquivion PW98 | Polyol Methylation | Heterogeneous, solvent-free conditions, recyclable. | researchgate.net |

| Ionic Liquid | 1-(4-bromobutyl)-3-methylimidazolium bromide | Diol Etherification | Recyclable catalyst/medium, solvent-free, mild conditions. | researchgate.net |

| Coated Carbonate | K₂CO₃ on Polyethylene (B3416737) Glycol (PEG) | Methylation with DMC | Recyclable solid base, phase-transfer catalysis. | unive.it |

Mechanistic Investigations of Chemical Transformations Involving 1,2,8 Trimethoxyoctane

Elucidation of Reaction Pathways for 1,2,8-Trimethoxyoctane

The reaction pathways of this compound are dictated by the interplay between the reactivity of the three methoxy (B1213986) groups and the C-H bonds of the octane (B31449) chain.

Nucleophilic and Electrophilic Reactivity of Methoxy Groups

The oxygen atoms of the methoxy groups in this compound possess lone pairs of electrons, rendering them nucleophilic and basic. However, ethers are generally known for their low reactivity. libretexts.org

Nucleophilic Reactivity: The most significant reaction involving the nucleophilicity of the ether oxygen is acid-catalyzed cleavage. wikipedia.orgpressbooks.pub This reaction proceeds by initial protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The protonated ether then undergoes nucleophilic attack by the corresponding halide ion.

The mechanism of this nucleophilic substitution can be either Sₙ2 or Sₙ1, depending on the structure of the alkyl groups attached to the ether oxygen. sciencemadness.orglongdom.org

C1 and C8 Methoxy Groups: The methoxy groups at the C1 and C8 positions are attached to a primary carbon of the octane chain and a methyl group. In an Sₙ2 reaction, the halide nucleophile will attack the less sterically hindered carbon. longdom.orgpressbooks.pub Therefore, cleavage of these two ether linkages will preferentially occur via an Sₙ2 attack on the methyl group, yielding methanol (B129727) and the corresponding 1-bromo-8-methoxyoctan-2-ol or 1,7-dibromo-octan-2-ol derivatives.

C2 Methoxy Group: The methoxy group at the C2 position is bonded to a secondary carbon of the octane chain and a methyl group. While secondary carbons can undergo Sₙ1 reactions if a stable carbocation can be formed, it is more likely that this ether also cleaves via an Sₙ2 mechanism, especially with a good nucleophile like Br⁻ or I⁻. pressbooks.pub Attack would again be favored at the less hindered methyl carbon, producing methanol and 1,8-dibromo-octan-2-ol.

Electrophilic Reactivity: The electrophilic reactivity of aliphatic ethers is limited. The ether oxygen can act as a Lewis base, reacting with Lewis acids or strong protic acids. This interaction, primarily protonation, is the requisite first step for the acid-catalyzed cleavage described above. libretexts.org Unlike aromatic ethers, this compound does not undergo electrophilic substitution reactions on its alkyl chain. doubtnut.comorganicmystery.com

Radical Pathways in Octane Derivatives

The octane backbone of this compound is susceptible to free-radical reactions, most notably radical halogenation. wikipedia.orglscollege.ac.in This process occurs via a chain mechanism involving initiation, propagation, and termination steps. missouri.edu

The regioselectivity of hydrogen atom abstraction during the propagation step is determined by the stability of the resulting alkyl radical. youtube.com The general order of radical stability is tertiary > secondary > primary. thecarbondr.com For the octane chain, this would suggest that the secondary hydrogens (at C3, C4, C5, C6, and C7) are more reactive than the primary hydrogens at the terminal methyl group of the C8-methoxy substituent.

However, the presence of ether functional groups significantly influences this selectivity. C-H bonds on carbons alpha to an ether oxygen are known to be weaker, and the resulting radicals are stabilized by the adjacent oxygen atom through resonance. srmist.edu.in Consequently, the hydrogen atoms at positions C1, C2, and C8 are expected to be the most reactive sites for radical abstraction. Bromination, being more selective than chlorination, would show a strong preference for substitution at these positions. youtube.com

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. weebly.comalchemyst.co.uk These reactions typically require the presence of conjugated π-electron systems.

Given that this compound is a saturated acyclic molecule lacking any π-bonds, it is not expected to participate in classical pericyclic reactions under normal thermal or photochemical conditions. ebsco.com The structural requirements for such concerted pathways are not met.

Rearrangements, such as hydride or alkyl shifts, could theoretically occur if a carbocation intermediate were formed. For instance, if the ether at the C2 position were to cleave via an Sₙ1 mechanism, the resulting secondary carbocation could potentially rearrange. However, as discussed, an Sₙ2 pathway is considered more probable for this substrate.

Kinetics and Thermodynamics of this compound Transformations

The rates and equilibrium positions of the potential reactions of this compound can be analyzed using the principles of chemical kinetics and thermodynamics.

Rate Law Determination and Activation Parameters

The rate of a chemical reaction is described by its rate law, which relates the reaction rate to the concentration of reactants.

Radical Halogenation: Radical chain reactions have more complex rate laws derived from the steady-state approximation. lscollege.ac.in For the bromination of an alkane (RH), the rate law is often found to be: Rate = k[RH][Br₂]¹ᐟ² This fractional order arises from the involvement of Br atoms in the chain propagation steps.

The activation energy (Eₐ) is the minimum energy required for a reaction to occur. In radical halogenation, the activation energy for hydrogen abstraction is lower for weaker C-H bonds, which form more stable radicals. thecarbondr.com Therefore, the Eₐ for abstraction at C1, C2, and C8 would be lower than at other positions on the octane chain.

| Transformation | Proposed Mechanism | Rate Law Expression | Plausible Activation Energy (Eₐ) (kJ/mol) |

|---|---|---|---|

| Cleavage of C1-Methoxy group with HBr | Sₙ2 | Rate = k[Substrate][HBr] | 100 - 120 |

| Radical Bromination at C5 | Radical Chain | Rate = k[Substrate][Br₂]¹ᐟ² | ~80 |

| Radical Bromination at C2 (α-ether) | Radical Chain | Rate = k[Substrate][Br₂]¹ᐟ² | 65 - 75 |

Equilibrium Studies of Reversible Reactions

The position of equilibrium in a reversible reaction is described by the equilibrium constant (Kₑq), which is related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RTln(Kₑq). masterorganicchemistry.comfiveable.me

Ether Cleavage: The acid-catalyzed cleavage of ethers is technically a reversible process. However, the reaction is typically carried out using a high concentration of a strong acid like HBr or HI, which drives the equilibrium toward the formation of the alcohol and alkyl halide products. masterorganicchemistry.com Under these conditions, the reverse reaction (Williamson ether synthesis) is highly unfavorable, and the cleavage reaction essentially proceeds to completion.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Equilibrium Constant (Kₑq) |

|---|---|---|---|---|

| Isomer A ⇌ Isomer B | -10.0 | -5.0 | -8.51 | 30.8 |

| Isomer A ⇌ Isomer C | +5.0 | +2.0 | +4.40 | 0.17 |

The data in the table illustrates that a reaction with a negative ΔG° (A ⇌ B) has a Kₑq > 1, indicating that the products are favored at equilibrium. Conversely, a reaction with a positive ΔG° (A ⇌ C) has a Kₑq < 1, meaning reactants are favored. khanacademy.org

Influence of Solvent and Temperature on Reaction Rates

While the rate of chemical reactions is fundamentally influenced by solvent properties and temperature, no studies specific to this compound are available to provide concrete data. researchgate.netlibretexts.org Generally, reaction rates can be affected by the polarity, viscosity, and protic or aprotic nature of the solvent. researchgate.netresearchgate.net Temperature typically has a direct relationship with reaction rates, as described by the Arrhenius equation, where an increase in temperature leads to a higher rate constant. libretexts.org However, without experimental data for this compound, it is impossible to quantify these effects or present a data table of its kinetic parameters in different solvents and at various temperatures.

Computational and Experimental Validation of Reaction Mechanisms

The elucidation of reaction mechanisms often relies on a synergistic approach combining experimental observations with computational chemistry. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into transition state structures and reaction energy profiles, which can then be corroborated by kinetic studies and product analysis. researchgate.net For this compound, the lack of any foundational experimental studies means that there have been no computational investigations to validate proposed mechanistic pathways.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and in-depth analysis for the following sections and subsections as the primary research does not appear to exist in the public domain:

Theoretical and Computational Chemistry Studies of 1,2,8 Trimethoxyoctane

Molecular Dynamics Simulations of 1,2,8-Trimethoxyoctane

Dynamics of Conformational Changes

Without access to peer-reviewed computational studies, any attempt to provide information on these topics would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

Reaction Modeling and Transition State Characterization

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, providing insights into mechanisms that are often difficult to obtain through experimental means alone. This typically involves mapping potential energy surfaces and characterizing transition states.

Potential Energy Surface Mapping for Key Reactions

A potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. youtube.comwayne.edulibretexts.org By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as transition states, which are saddle points on the surface connecting these minima. wayne.eduresearchgate.net These maps are crucial for understanding reaction pathways and predicting the feasibility of a chemical transformation. youtube.comlibretexts.org Currently, there are no published studies that specifically map the potential energy surface for key reactions involving this compound.

Computational Prediction of Reaction Barriers and Selectivities

A direct outcome of PES mapping is the ability to calculate reaction barriers, or activation energies, which are critical for determining reaction rates. escholarship.org Computational methods, including machine learning approaches, are increasingly used to predict these barriers with high accuracy. nih.govmit.edu Such predictions can guide experimental efforts by identifying plausible reaction pathways and predicting the selectivity of a reaction. For this compound, specific computational predictions of reaction barriers and selectivities are not available in the current body of scientific literature.

Advanced Computational Methodologies in Organic Chemistry

The field of computational chemistry is continually evolving, with the development of more accurate and efficient methods for studying complex chemical systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.govscribd.com DFT calculates the electronic structure of atoms and molecules based on the electron density, rather than the more complex wavefunction. nih.govjussieu.fr This approach has been successfully applied to a vast range of chemical problems. unige.chscispace.com While DFT is a powerful tool, its specific application to elucidate the properties of this compound has not been reported.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of experimental data. scispace.com These methods, while often computationally expensive, can provide very accurate results for molecular properties and reaction energies. High-accuracy ab initio calculations would be invaluable for establishing a benchmark for the theoretical understanding of this compound, but such studies have not yet been published.

Machine Learning Approaches in Chemical Space Exploration

In recent years, machine learning has emerged as a transformative tool in chemistry. skoltech.ruresearchgate.netnih.gov These approaches can be used to explore vast chemical spaces, predict molecular properties, and accelerate the discovery of new molecules and reactions. openreview.netnih.gov The application of machine learning to the specific chemical space surrounding this compound could reveal novel reaction pathways or derivatives with interesting properties. However, research in this specific area has not been undertaken.

Advanced Analytical Methodologies for 1,2,8 Trimethoxyoctane

Chromatographic Separation Techniques Development for 1,2,8-Trimethoxyoctane and its Isomers

Chromatography is an indispensable tool for the separation of complex mixtures and the isolation of target analytes. For this compound and its isomers, both gas and liquid chromatography offer distinct advantages.

Gas Chromatography (GC) Method Optimization

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The optimization of a GC method would involve careful selection of the stationary phase, temperature programming, and carrier gas flow rate to achieve efficient separation from its isomers and other matrix components.

Given its ether linkages, this compound is a relatively polar molecule. A mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be a suitable starting point. A temperature gradient would be essential for eluting the compound in a reasonable timeframe while ensuring sharp peaks. An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp of 10-15°C per minute to a final temperature of 250-280°C would likely provide good separation. The injector temperature should be set high enough to ensure complete vaporization without causing thermal degradation, typically around 250°C.

In some cases, derivatization may be employed to enhance volatility or improve peak shape, although it is generally not necessary for ethers. However, for polyethers, chemical cleavage followed by GC analysis of the resulting products can be a strategy to determine the structure of the original molecule. rsc.orgpsu.edu

Table 1: Illustrative GC Method Parameters for this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Techniques for Complex Mixtures

For less volatile isomers or when analyzing this compound in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase (RP-HPLC) setup would be most appropriate for this compound.

An end-capped C18 stationary phase would provide sufficient hydrophobicity to retain this compound. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sciforum.net A gradient elution, starting with a higher percentage of water and gradually increasing the organic modifier concentration, would be effective for separating the target analyte from compounds with a wide range of polarities.

Table 2: Hypothetical RP-HPLC Gradient for this compound Analysis

| Time (min) | % Acetonitrile | % Water |

| 0.0 | 40 | 60 |

| 15.0 | 95 | 5 |

| 20.0 | 95 | 5 |

| 20.1 | 40 | 60 |

| 25.0 | 40 | 60 |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the molecular structure and assessing the purity of a synthesized or isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the ether oxygen atoms (the methoxy (B1213986) groups and the CH and CH₂ groups at positions 1, 2, and 8) would exhibit characteristic downfield shifts, typically in the range of 3.3-4.0 ppm, due to the deshielding effect of the electronegative oxygen. libretexts.org The protons of the methoxy groups would appear as sharp singlets. The remaining methylene (B1212753) protons in the octane (B31449) chain would resonate at higher fields (1.2-1.6 ppm).

In the ¹³C NMR spectrum, the carbons bonded to the oxygen atoms would also be shifted downfield, typically appearing in the 50-80 ppm region. libretexts.org The methoxy carbons would have distinct signals, and the carbons at positions 1, 2, and 8 of the octane chain would also be clearly identifiable. The remaining carbons of the alkyl chain would appear in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. When subjected to electron ionization (EI) in a mass spectrometer, ethers undergo characteristic fragmentation pathways.

The molecular ion peak (M⁺) for aliphatic ethers can be weak or even absent. whitman.edumiamioh.edu The most common fragmentation is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), which results in a resonance-stabilized oxonium ion. For this compound, several alpha-cleavage events are possible. Another significant fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the formation of an alkyl radical and an oxygen-containing cation, or vice versa. blogspot.com

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 218 | [C₁₁H₂₆O₃]⁺ | Molecular Ion |

| 187 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 173 | [M - CH₂OCH₃]⁺ | Alpha-cleavage |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage |

By carefully analyzing the fragmentation pattern, the positions of the methoxy groups along the octane chain can be confirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a "fingerprint" of a molecule based on its vibrational modes.

For a molecule like this compound (C₁₁H₂₄O₃), the IR and Raman spectra would be expected to show characteristic bands corresponding to its structural features. The key functional groups are the C-O-C ether linkages and the C-H bonds of the octane backbone.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |

| C-H (Alkyl) | Bending | 1350-1480 | 1350-1480 | Variable |

| C-O (Ether) | Stretching | 1050-1260 | 1050-1260 | Strong (IR), Weak (Raman) |

This table is based on general spectroscopic principles and not on experimental data for this compound.

IR spectroscopy relies on the change in dipole moment during a vibration, making the polar C-O ether bonds strongly IR-active. scribd.comscienceready.com.auvscht.cz Raman spectroscopy, on the other hand, depends on the change in polarizability, which would make the non-polar C-C and C-H bonds of the octane backbone produce strong signals. spectroscopyonline.comaps.orgplus.ac.atunina.it The combination of both techniques would provide complementary information for a comprehensive structural elucidation.

UV-Vis Spectroscopy for Electronic Transitions (if applicable)

UV-Vis spectroscopy is used to study electronic transitions within a molecule. ijnrd.orgmdpi.comchromedia.org For a saturated aliphatic ether like this compound, which lacks chromophores (i.e., unsaturated groups like C=C, C=O, or aromatic rings), significant absorption in the standard UV-Vis range (200-800 nm) is not expected. libretexts.org The electronic transitions available (σ → σ*) require high energy and typically occur in the far-UV region (<200 nm), which is outside the range of conventional UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a suitable technique for the direct analysis of this compound unless it is derivatized with a chromophore.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound (Molecular Weight: 204.31 g/mol ), GC-MS would be the ideal technique for its separation and identification. ijcmas.comekb.egmdpi.comrestek.com In a GC-MS system, the gas chromatograph would separate this compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized (typically by electron ionization - EI) and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds. eurl-pesticides.eunih.govsigmaaldrich.comthermofisher.comjrespharm.com For this compound, reversed-phase LC with a C18 column could be employed, using a mobile phase of methanol or acetonitrile and water. Detection by MS would likely involve a softer ionization technique than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which would be less likely to cause extensive fragmentation and would likely show a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures containing isomers or compounds with similar volatilities, GCxGC offers significantly enhanced separation power compared to conventional GC. This technique uses two different GC columns in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. This technique would be invaluable for the unambiguous identification of this compound in a complex matrix, as it provides direct structural information on the separated analyte.

Quantitative Analysis Methodologies for this compound

Quantitative analysis of this compound would require the development and validation of a calibration curve. abechem.comscispace.commalvernpanalytical.comlabmanager.comlibretexts.org This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the instrumental response (e.g., peak area in GC or LC).

Steps for Calibration Curve Development and Validation:

Preparation of Standards: A stock solution of pure this compound would be prepared, from which a series of dilutions would be made to create calibration standards covering the expected concentration range of the unknown samples.

Analysis of Standards: Each standard would be analyzed using the chosen analytical method (e.g., GC-MS or LC-MS) under optimized conditions.

Construction of the Calibration Curve: A graph would be plotted with the instrumental response (e.g., peak area) on the y-axis versus the concentration of the standards on the x-axis. A linear regression analysis is typically performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to the linear model.

Method Validation: The analytical method would be validated according to established guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Internal Standard and External Standard Approaches

The accurate quantification of this compound in various matrices relies on robust calibration strategies. The two most common approaches in chromatographic analysis are the internal standard (IS) and external standard (ES) methods. The choice between these methods depends on the complexity of the sample matrix, the potential for sample loss during preparation, and the desired level of precision and accuracy.

The external standard method is the most straightforward calibration technique. researchgate.net It involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analyte, in this case, this compound. researchgate.net The instrument's response (e.g., peak area in a chromatogram) is plotted against the corresponding concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. This method is highly effective when the sample injection volumes are precise and the sample matrix does not significantly interfere with the analyte's signal. nih.gov For compounds like polyethoxylated non-ionic detergents, external standard calibration with HPLC-MS has been successfully applied. researchgate.netresearchgate.net

However, the external standard method does not account for potential losses of the analyte during sample preparation steps such as extraction, derivatization, or pre-concentration, nor does it correct for variations in instrument performance between injections. nih.gov

The internal standard method is a more advanced technique designed to overcome these limitations. tandfonline.com In this approach, a known amount of a different, but structurally similar, compound—the internal standard—is added to all samples, calibration standards, and blanks at the beginning of the sample preparation process. tandfonline.comscielo.br The internal standard should have similar chemical and physical properties to the analyte of interest but should not be naturally present in the sample. researchgate.net For the analysis of glycol ethers, for instance, 1-hexanol (B41254) has been used as an internal standard in gas chromatography with flame ionization detection (GC-FID). researchgate.net In more sophisticated analyses using gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled analogues of the analyte, such as 2-methoxyethanol-D(7) and 2-butoxyethanol-¹³C₂, are often the ideal internal standards as they behave nearly identically to the analyte during extraction and ionization. nih.gov

The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations. tandfonline.com By using these response ratios, any variations in sample volume, extraction efficiency, or instrument sensitivity will affect both the analyte and the internal standard equally, thus being cancelled out. This results in significantly improved precision and accuracy, especially for complex sample matrices where matrix effects (suppression or enhancement of the analyte signal by other components in the sample) are a concern. scielo.br

The selection of an appropriate internal standard is critical for the success of this method. For a compound like this compound, a deuterated or ¹³C-labeled version would be the ideal internal standard for GC-MS or LC-MS analysis. Alternatively, a non-labeled ether with a similar chain length and polarity that is not expected to be in the sample could be employed. For example, in the analysis of polyether antibiotics, other related polyethers like 18,19-dihydrosalinomycin have been used as internal standards. nih.gov

The following table illustrates the application of internal standards in the analysis of analogous ether compounds.

Table 1: Examples of Internal Standards Used in the Analysis of Ether Compounds

| Analyte Class | Analytical Method | Internal Standard | Rationale for Selection |

|---|---|---|---|

| Glycol Ethers | GC-FID | 1-Hexanol | Similar volatility and chromatographic behavior. researchgate.net |

| Glycol Ethers | GC-MS | 2-Methoxyethanol-D(7), 2-Butoxyethanol-¹³C₂ | Stable isotope-labeled standards provide the best correction for extraction and matrix effects. nih.gov |

| Polyether Antibiotics | HPTLC | 18,19-Dihydrosalinomycin | Structurally similar to the analytes (salinomycin, monensin). nih.gov |

| Polybrominated Diphenyl Ethers | GC-ITMS-MS | Isotope-labeled PBDEs | Provides high accuracy and precision for trace-level analysis in complex matrices. nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. acs.orgresearchgate.net

The Limit of Detection (LOD) is the smallest amount or concentration of an analyte that can be distinguished from the background noise of the analytical instrument with a certain level of confidence, though not necessarily quantified with acceptable precision. acs.orgresearchgate.net It is often determined by analyzing a series of blank samples and calculating the mean signal plus three times the standard deviation of the blank signals. nih.gov Another common approach, particularly in chromatography, is to determine the concentration that produces a signal-to-noise (S/N) ratio of 3. epa.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. acs.orgresearchgate.net The LOQ is a higher concentration than the LOD. researchgate.net It is commonly defined as the concentration that yields a signal-to-noise ratio of 10 or is calculated as the mean blank signal plus ten times the standard deviation of the blank signals. nih.govepa.gov According to the International Council for Harmonisation (ICH) guidelines, the LOQ can also be determined from the standard deviation of the y-intercept and the slope of the calibration curve. researchgate.net

For a compound like this compound, the LOD and LOQ would be highly dependent on the analytical technique employed (e.g., GC-MS, LC-MS) and the sample matrix. For instance, using a sensitive technique like GC-MS in selected ion monitoring (SIM) mode would likely result in very low LOD and LOQ values.

The table below presents LOD and LOQ values reported for various ether-containing compounds, which can serve as an estimate for the expected analytical sensitivity for this compound using similar methodologies.

Table 2: Reported LOD and LOQ Values for Analogous Ether Compounds

| Analyte(s) | Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| Glycol Ethers | GC-MS | Consumer Products | 0.01 - 1 µg/mL | 0.02 - 3.4 µg/mL |

| Glycol Ethers | GC-FID | Workplace Air | - | 0.5 mg/m³ |

| Polyether Ionophores (Lasalocid, Monensin, etc.) | LC-MS | Feed | 0.0011 - 0.0047 mg/kg | 0.0029 - 0.012 mg/kg |

| Polyether Antibiotics (Salinomycin, Monensin, Lasalocid) | HPTLC | - | 100 pg | - |

| Glycols (after derivatization) | HPLC/ESI-MS | Water | 10 - 25 µg/L | 20 - 50 µg/L |

| Polybrominated Diphenyl Ethers | GC-ITMS-MS | Fish and Shellfish | 1.0 - 16.8 pg/g | 3.1 - 51 pg/g |

These values demonstrate that with modern analytical instrumentation, it is possible to achieve very low detection and quantitation limits for ether compounds, allowing for their determination at trace levels in a variety of sample types. The specific LOD and LOQ for this compound would need to be experimentally determined and validated for each specific method and matrix.

Environmental Degradation Mechanisms of 1,2,8 Trimethoxyoctane

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds without the involvement of living organisms. For 1,2,8-Trimethoxyoctane, this would primarily occur through photolysis, hydrolysis, and oxidation. regenesis.com

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. For organic compounds like ethers, this can occur through direct photolysis or indirect photo-oxidation. mdpi.com While some vinyl ethers are noted to not absorb light in the tropospheric actinic region, making photolysis a negligible process for them, other ether compounds, such as polybrominated diphenyl ethers (PBDEs), do undergo photodegradation. mdpi.comacs.org The photodegradation of these ethers often proceeds via debromination. acs.org In the case of hydroxylated polyhalodiphenyl ethers (HO-PXDEs), ether bond cleavage is a dominant pathway in both direct photolysis and photooxidation. rsc.org

The presence of certain solid matrices, like clay minerals, can influence the rate of photodegradation. For instance, decabromodiphenyl ether (BDE-209) was found to degrade with half-lives of 36 and 44 days when adsorbed on montmorillonite (B579905) or kaolinite, respectively, under lamp irradiation. nih.gov The process can also be affected by the solvent, as seen with nonabrominated diphenyl ethers, which showed rapid degradation in various solvents when exposed to natural sunlight. acs.org Advanced oxidation processes, such as UV/H₂O₂, have also been shown to be effective in degrading ethers like methyl tert-butyl ether (MTBE). researchgate.netkoreascience.kr

Ethers are generally characterized by their resistance to hydrolysis in aqueous environments under normal physiological pH. solubilityofthings.comnih.gov This stability makes them useful as solvents in reactions that involve water. solubilityofthings.com However, under acidic conditions, ethers can undergo hydrolysis to form alcohols. acs.orgvedantu.com The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. stackexchange.com For example, the hydrolysis of methyl tert-butyl ether (MTBE) has been observed under moderately acidic conditions (pH ≥ 1). acs.org Recent studies suggest that the hydrolysis of many ethers in acidic media may not follow the traditional A1 or A2 pathways but instead involve a rate-determining proton transfer concerted with C-O bond cleavage. researchgate.net

The solubility of ethers in water is a related factor, with short-chain ethers being more soluble than their long-chain counterparts. solubilityofthings.com Given its long alkyl chain, this compound would be expected to have low water solubility, which could limit the rate of hydrolysis in aqueous environments.

Oxidative processes in the atmosphere and in water are significant degradation pathways for many organic compounds. Ozone (O₃) and hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidation of ethers. psu.edu

Ozone is a selective oxidant, and its reactions with organic compounds can lead to the formation of carbonyl and carboxyl groups. psu.eduresearchgate.net The reaction of ozone with ethers can result in the cleavage of the ether bond. researchgate.net

Hydroxyl radicals are non-selective and react rapidly with a wide range of organic compounds. psu.edu The reaction of •OH with ethers typically begins with hydrogen abstraction from a carbon atom adjacent to the ether oxygen, leading to the formation of a carbon-centered radical. This radical then reacts with oxygen, initiating a cascade of reactions that can lead to the cleavage of the C-O bond and the formation of aldehydes, alcohols, and other oxygenated products. psu.edu For example, the reaction of ethyl vinyl ether with OH radicals has a reported rate coefficient of 6.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The atmospheric lifetime of vinyl ethers is limited to a few hours due to their reactions with OH radicals and ozone. researchgate.netacs.org

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemical pollutants from the environment. acs.orgnih.gov

The structure of this compound contains both a long alkyl chain and ether linkages, both of which are susceptible to microbial metabolism.

The biodegradation of long-chain alkanes is a well-known process. Microorganisms, particularly bacteria and fungi, can utilize alkanes as a source of carbon and energy. nih.govpjoes.com The initial step in aerobic alkane degradation is typically the oxidation of a terminal methyl group to a primary alcohol by a monooxygenase enzyme. This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the β-oxidation pathway. pjoes.com

The biodegradation of ether linkages is also carried out by various microorganisms. The cleavage of the ether bond is often an oxidative process. nih.govresearchgate.net For example, some bacteria can grow on alcohol ethoxylates, which contain ether bonds, by first cleaving the ether linkage to separate the alkyl chain from the ethoxylate portion. microbiologyresearch.org In some cases, central fission of the ether bond occurs, yielding an alcohol and a polyethylene (B3416737) glycol group. pjoes.comresearchgate.net The presence of ether-oxygen atoms in polyester (B1180765) chains has been shown to increase the rate of biodegradation. acs.org

Specific enzymes are responsible for the cleavage of alkane and ether bonds.

For alkane degradation, monooxygenases are key enzymes that introduce an oxygen atom into the alkane molecule, initiating the degradation process.

For ether degradation, a variety of enzymes have been identified. β-etherases , which belong to the glutathione-S-transferase (GST) family, are known to cleave the β-aryl ether bonds found in lignin, a complex polymer containing numerous ether linkages. frontiersin.orgresearchgate.net These enzymes catalyze the reductive cleavage of the ether bond. frontiersin.orgresearchgate.net The process often involves an initial oxidation of an adjacent alcohol group by a Cα-dehydrogenase. rsc.orgresearchgate.net Other enzymes, such as cytochrome P450 monooxygenases and peroxygenases, are also capable of cleaving ether bonds. nih.gov For instance, an extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to cleave a variety of ethers, including environmental pollutants. nih.gov In some anaerobic bacteria, O-demethylating enzymes are responsible for cleaving the methyl-ether bond in methoxylated aromatic compounds. nih.gov

Metabolite Identification and Transformation Product Analysis

The biodegradation of aliphatic ethers like this compound is expected to proceed through common microbial pathways. The initial attack by microorganisms often involves the enzymatic cleavage of the ether bonds. For many ether compounds, this process is initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen. researchgate.netregulations.gov This leads to the formation of an unstable hemiacetal, which can then spontaneously cleave. nih.gov

In the case of this compound, with three methoxy (B1213986) groups, degradation would likely involve a stepwise process. Aerobic biodegradation pathways for similar compounds, such as glycol ethers, involve the oxidation of terminal alcohol groups (if present) followed by ether cleavage. researchgate.net For a trimethoxyoctane, the degradation would likely initiate at one of the methoxy groups.

A plausible degradation pathway would involve the O-dealkylation of a terminal methoxy group, yielding an alcohol and formaldehyde. This process could be repeated for the other methoxy groups. For instance, the degradation of the terminal methoxy group at the C1 or C8 position would lead to the formation of a hydroxyl group at that position. Subsequent oxidation of this alcohol could form an aldehyde and then a carboxylic acid. These fatty acids can then be further metabolized through beta-oxidation. researchgate.net

Studies on the metabolism of alcohol ethoxylates have identified metabolites resulting from primary hydroxylation, dehydrogenation, and O-dealkylation, which shortens the ether chain. nih.gov The cleavage of the ether bond between the alkyl chain and the ethoxy group has also been observed as a metabolic pathway. nih.gov For this compound, this suggests that the octane (B31449) chain itself could be a site of metabolic attack, in addition to the cleavage of the methoxy groups.

Abiotic degradation can also lead to transformation products. Reaction with hydroxyl radicals (•OH) in the atmosphere or in aquatic environments can abstract a hydrogen atom from the alkyl chain or the methoxy groups, initiating a cascade of oxidation reactions. mdpi.com This can lead to the formation of various oxygenated products, including ketones, aldehydes, and carboxylic acids.

Table 1: Plausible Transformation Products of this compound based on Analogous Compounds

| Initial Reactant | Degradation Process | Plausible Intermediate/Product | Reference Compound(s) |

| This compound | Microbial O-Dealkylation | 2,8-Dimethoxyoctan-1-ol, Formaldehyde | Glycol Ethers, Alcohol Ethoxylates researchgate.netnih.gov |

| This compound | Microbial Oxidation | 1,8-Dimethoxyoctan-2-one | Aliphatic Ethers nih.gov |

| This compound | Abiotic Oxidation (•OH) | Hydroxylated derivatives, Carbonyl compounds | Aliphatic Ethers mdpi.com |

| 2,8-Dimethoxyoctan-1-ol | Further Microbial Oxidation | 2,8-Dimethoxyoctanoic Acid | Alcohol Ethoxylates nih.gov |

Environmental Persistence and Transformation Kinetics Modeling

The environmental persistence of a chemical is determined by the rates of the various degradation processes it undergoes. For this compound, its persistence will depend on its susceptibility to biodegradation, hydrolysis, and photolysis.

Rate Constant Determination for Degradation Processes

Specific kinetic data for this compound are not available. However, rate constants for analogous compounds can provide an indication of its likely environmental behavior.

Hydrolysis: The ether linkage is generally stable to hydrolysis under neutral pH conditions. solubilityofthings.com Therefore, the rate of abiotic hydrolysis for aliphatic ethers like this compound is expected to be negligible in most environmental compartments. regulations.gov Significant hydrolysis of ethers typically requires strong acidic conditions. orst.edu

Atmospheric Oxidation: In the atmosphere, the primary degradation pathway for aliphatic ethers is reaction with hydroxyl radicals. mdpi.com The rate constants for these reactions are influenced by the structure of the ether. For example, the rate constants for the reaction of OH radicals with some simple ethers at 753 K have been determined, with values in the range of 5.7 x 10⁹ to 1.29 x 10¹⁰ dm³ mol⁻¹ s⁻¹. rsc.org A theoretical study on the reaction of OH radicals with aliphatic ethers suggests that the presence of the oxygen atom increases the reactivity of adjacent C-H bonds. mdpi.com

Biodegradation: The rate of biodegradation of ethers is highly variable and depends on environmental conditions and the microbial populations present. Studies on propylene (B89431) glycol ethers have shown aerobic biodegradation half-lives in the range of 5 to 25 days. nih.gov For glycol ethers in general, the rate of biodegradation is considered moderate, though an acclimation period may be required. regulations.gov The complex structure of this compound may influence its bioavailability and susceptibility to enzymatic attack.

Table 2: Estimated Degradation Rate Constants and Half-Lives for Compounds Structurally Related to this compound

| Compound Class/Example | Degradation Process | Rate Constant (k) | Half-life (t½) | Environmental Compartment | Reference |

| Propylene Glycol Ethers | Aerobic Biodegradation | Not specified | 5 - 25 days | Water/Soil | nih.gov |

| Glycol Ethers | Aerobic Biodegradation | Not specified | Moderate Persistence | Water | regulations.gov |

| Diethyl Ether | Reaction with •OH | 1.23 x 10¹⁰ dm³ mol⁻¹ s⁻¹ (at 753 K) | Not specified | Atmosphere | rsc.org |

| 2,4-D (contains ether linkage) | Biodegradation | Not specified | <1 day to several weeks | Soil | epa.gov |

Development of Environmental Fate Models

Environmental fate models, such as multimedia fugacity models (e.g., EQC), are used to predict the distribution and persistence of chemicals in the environment. nih.gov These models require input data on the physicochemical properties of the substance and its degradation rates in different environmental compartments (air, water, soil, sediment).

For a compound like this compound, a Level III fugacity model could be used to estimate its environmental distribution. nih.gov Given its likely moderate to high water solubility (inferred from smaller glycol ethers) and low to moderate volatility, it would be expected to partition significantly into the water and soil compartments. regulations.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the necessary input parameters when experimental data are lacking. europa.eu For instance, QSARs can predict properties like the octanol-water partition coefficient (Kow), which influences partitioning behavior, and can also provide estimates of biodegradation rates. Several QSAR models have been developed for predicting the biodegradability of various classes of organic compounds, including those with ether linkages. europa.eu

The development of a specific environmental fate model for this compound would involve:

Estimation of Physicochemical Properties: Using QSAR models like EPI Suite™ to predict properties such as water solubility, vapor pressure, and Kow.

Estimation of Degradation Half-lives: Applying QSARs or using data from analogous compounds to estimate half-lives for biodegradation, hydrolysis, and atmospheric oxidation.

Model Simulation: Running a multimedia model like SimpleBox or the EQC model to predict the concentrations and persistence in various environmental compartments. cadaster.eu

Structure-Degradability Relationships for Polyether Compounds

The biodegradability of polyether compounds is strongly influenced by their molecular structure. Key structural features that affect degradation include:

Chain Length: For some classes of ethers, increasing the alkyl chain length can decrease water solubility and potentially reduce the rate of degradation. nih.gov However, for linear alcohol ethoxylates, the alkyl chain is often the site of initial attack. core.ac.uk

Branching: Highly branched structures can sterically hinder enzymatic attack, leading to lower rates of biodegradation compared to linear analogues. core.ac.uk The presence of a tertiary carbon, as in methyl tert-butyl ether (MTBE), contributes to its recalcitrance. d-nb.info The octane chain in this compound is linear, which may favor degradation compared to a branched isomer.

Number and Position of Ether Groups: The presence of the ether bond itself makes these compounds generally more resistant to degradation than corresponding alkanes or alcohols. For polyethylene glycols (PEGs), the polymer is typically attacked at the terminal ether bond. researchgate.net The presence of three methoxy groups in this compound provides multiple sites for initial enzymatic attack.

Substituents: The nature of the groups attached to the ether oxygen can significantly impact reactivity. In a study of anesthetic ethers, molecular connectivity indices, which are based on structure, were found to correlate with biological activity. scispace.com

Research on polybrominated diphenyl ethers (PBDEs) has also highlighted the importance of molecular structure in determining environmental fate, with QSAR models being developed to predict their properties based on the number and position of bromine atoms. nih.govepa.gov Similarly, for a compound like this compound, the arrangement of the methoxy groups along the octane chain is a critical factor in its environmental behavior. The presence of a vicinal dimethoxy arrangement at one end (C1 and C2) may lead to unique metabolic pathways compared to the isolated methoxy group at the other end (C8).

Advanced Applications and Derivatization in Synthetic Organic Chemistry

1,2,8-Trimethoxyoctane as a Precursor in Complex Organic Synthesis

The strategic placement of three methoxy (B1213986) groups along an eight-carbon chain makes this compound a versatile precursor for a variety of complex synthetic targets. The differential reactivity of the methoxy groups—one at a primary position (C8) and two at adjacent secondary positions (C1 and C2)—allows for selective chemical manipulation.

Derivatization Strategies for Specific Functional Groups

The selective derivatization of this compound is key to its utility as a synthetic building block. The terminal methoxy group at the C8 position can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. For instance, treatment with bromotrimethylsilane (B50905) (TMSBr) can selectively cleave the terminal methyl ether to yield the corresponding primary alcohol, which can be further oxidized or converted to a leaving group.

The vicinal dimethoxy groups at the C1 and C2 positions present a different set of opportunities. Under acidic conditions, these can be hydrolyzed to form a 1,2-diol. This diol moiety is a versatile functional handle that can undergo a range of transformations, including oxidative cleavage to form aldehydes, or protection to allow for reactions at the other end of the molecule.

| Starting Material | Reagent(s) | Product Functional Group | Position(s) |

| This compound | BBr₃ or TMSBr | Primary Alcohol | C8 |

| This compound | H₃O⁺ | 1,2-Diol | C1, C2 |

| 8-Bromo-1,2-dimethoxyoctane | NaN₃ | Azide | C8 |

| Octane-1,2,8-triol (B1592457) | TBDMSCl, Imidazole | Silyl (B83357) Ether | C8 (selective protection) |

Synthesis of Chiral Building Blocks from this compound

The prochiral nature of the 1,2-diol that can be generated from this compound makes it an attractive starting material for the synthesis of chiral building blocks. Asymmetric dihydroxylation of a corresponding unsaturated precursor could, in principle, provide an enantiomerically enriched form of the 1,2-diol. Alternatively, enzymatic resolution of the racemic diol can provide access to enantiopure diols, which are valuable precursors for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.

For example, lipase-catalyzed acylation of the racemic 1,2-diol can selectively acylate one enantiomer, allowing for the separation of the monoacylated product from the unreacted enantiomeric diol. These resolved diols can then be carried forward in multi-step syntheses.

Utilization in Total Synthesis of Natural Products or Pharmaceuticals

While specific examples of the total synthesis of natural products or pharmaceuticals starting from this compound are not yet widely reported in the literature, its potential is evident. The linear C8 backbone with functional handles at both ends makes it an ideal precursor for the synthesis of long-chain polyketide fragments or other natural products containing a substituted octyl chain. For instance, the C1-C2 diol could be elaborated into a more complex head group, while the C8 terminus could serve as a point of attachment for coupling with another advanced intermediate.

Role in Methodological Development in Organic Reactions

Beyond its role as a synthetic precursor, this compound can also serve as a valuable tool in the development and understanding of new organic reactions.

As a Substrate for New Reaction Discovery